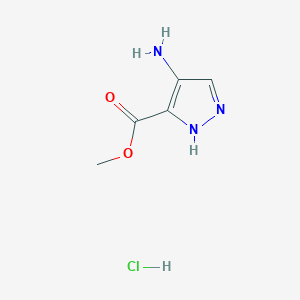

Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride

描述

Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride (CAS No. 27116-93-4) is a pyrazole derivative with the molecular formula C₅H₈ClN₃O₂ and a molecular weight of 177.59 g/mol . It features a pyrazole ring substituted with an amino group at position 4, a methyl ester at position 5, and a hydrochloride salt, which enhances its solubility in polar solvents. This compound is stored under dry conditions at 2–8°C to maintain stability .

Pyrazole derivatives are renowned for their versatility in medicinal chemistry and materials science. The amino and ester groups in this compound make it a valuable intermediate for synthesizing bioactive molecules or functional materials. Its hazard profile includes risks of skin/eye irritation and respiratory discomfort (H302, H315, H319, H335), necessitating careful handling .

属性

IUPAC Name |

methyl 4-amino-1H-pyrazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2.ClH/c1-10-5(9)4-3(6)2-7-8-4;/h2H,6H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBBCKOGCFLVDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NN1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589605 | |

| Record name | Methyl 4-amino-1H-pyrazole-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27116-93-4 | |

| Record name | Methyl 4-amino-1H-pyrazole-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis via Methyl Hydrazine and Ethoxy Methylene Ethyl Cyanoacetate

Process Summary:

This method involves the reaction of ethoxy methylene ethyl cyanoacetate with a 40% aqueous methyl hydrazine solution in toluene as solvent. The reaction is performed by adding ethoxy methylene ethyl cyanoacetate to a reactor, followed by toluene addition and methyl hydrazine drip at 20-30°C. After stirring and refluxing, the product is cooled and filtered to obtain the pyrazole amine intermediate.-

- Use of 40% methyl hydrazine aqueous solution for safety and cost-effectiveness

- Toluene as solvent for ease of operation and environmental considerations

- Reaction temperature control between 20-30°C during addition and reflux for 2 hours

- High yield and minimized waste emission

| Step | Reagents | Temperature (°C) | Time | Solvent | Notes |

|---|---|---|---|---|---|

| Addition of cyanoacetate | Ethoxy methylene ethyl cyanoacetate | Ambient | Stir until dissolved | Toluene | Base pitch |

| Methyl hydrazine addition | 40% methyl hydrazine aqueous solution | 20-30 | 1-3 hours drip | Toluene | Stirring and temperature control |

| Reflux | - | Reflux (~110) | 2 hours | Toluene | Completion of cyclization |

| Cooling and filtration | - | 9-10 | - | - | Product isolation |

- Reference: CN105646357A patent (2014)

Esterification and Amination Followed by Hydrochloride Salt Formation

Process Summary:

Starting from 4-amino-1-methyl-1H-pyrazole-5-carboxylate, the hydrochloride salt is prepared by treatment with hydrogen chloride in 1,4-dioxane at 25°C for 3 hours. The reaction mixture is concentrated under vacuum, and the product is precipitated by addition of ethyl acetate and filtration.

| Starting Material | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 4-amino-1-methyl-1H-pyrazole-5-carboxylate | Hydrogen chloride (4 M) | 1,4-dioxane | 25 | 3 h | 66.7 | Concentration under vacuum, precipitation with ethyl acetate |

Additional Notes:

The hydrochloride salt formation improves compound stability and solubility for downstream applications.Reference: Ambeed product data (2020)

Multi-Step Synthesis via Pyrazole Dicarboxylic Acid Derivatives

Process Summary:

A more complex synthetic route involves:- Methylation of diethyl 1H-pyrazole-3,5-dicarboxylate using iodomethane in acetone with potassium carbonate.

- Hydrolysis to 3-(carbomethoxy)-1-methyl-pyrazole-5-carboxylic acid using potassium hydroxide in methanol.

- Conversion to acyl chloride with thionyl chloride (SOCl2).

- Amidation with ammonia in tetrahydrofuran (THF) to form methyl 5-carbamyl-1-methyl-pyrazole-3-carboxylate.

- Further functional group transformations including trifluoroacetic anhydride treatment and reduction with lithium borohydride to obtain hydroxymethyl derivatives.

| Step | Reaction Type | Reagents/Conditions | Temperature/Time | Product Intermediate |

|---|---|---|---|---|

| 1 | Methylation | Iodomethane, K2CO3, acetone | Room temp, stirring | Diethyl 1-methyl-pyrazole-3,5-dicarboxylate |

| 2 | Hydrolysis | KOH (3.0 mol/L), methanol | 0°C to RT, overnight | 3-(Carbomethoxy)-1-methyl-pyrazole-5-carboxylic acid |

| 3 | Acyl chloride formation | SOCl2 (3.74 mol/L), heat and stirring | Heated, time not specified | Acyl chloride intermediate |

| 4 | Amidation | Ammonia in THF (7 eq), 0-5°C, 8 hours | 0–5°C, 8 h | Methyl 5-carbamyl-1-methyl-pyrazole-3-carboxylate |

| 5 | Functional group modification | Trifluoroacetic anhydride, triethylamine, DCM; LiBH4 reduction | Room temp, 72 h for some steps | Methyl 5-cyano or hydroxymethyl derivatives |

- Reference: CN105646355A patent (2016)

Microwave-Assisted Amination with Methyl Acrylate

Process Summary:

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate reacts with methyl acrylate in the presence of acetic acid under microwave irradiation at 165°C for 1 hour. The mixture is then worked up by extraction and purified by column chromatography.

| Reagents | Catalyst/Acid | Temperature (°C) | Time | Yield (g) | Purification Method |

|---|---|---|---|---|---|

| Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate + methyl acrylate | Acetic acid | 165 | 1 h | 2.25 | Silica gel column chromatography |

Notes:

This method allows functionalization of the amino group and is useful for derivative synthesis.Reference: Ambeed product data (2020)

- The use of aqueous methyl hydrazine solutions and toluene as solvent offers a safer and cost-efficient route with environmental benefits due to reduced waste emissions.

- Hydrochloride salt formation improves compound stability, critical for storage and further synthetic applications.

- Multi-step synthetic routes allow structural modifications and functional group transformations, expanding the utility of the compound in medicinal chemistry.

- Microwave-assisted reactions provide rapid and efficient functionalization, demonstrating advances in synthetic methodology.

- Reaction temperature, solvent choice, and reagent purity significantly affect yields and product quality.

- Purification typically involves filtration, solvent extraction, and silica gel chromatography depending on the complexity of the synthesis.

Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride can be prepared via several well-established synthetic routes, each with advantages tailored to specific industrial or research needs. The choice of method depends on factors such as scale, desired purity, and downstream applications. The methods reviewed here represent authoritative, diverse approaches validated by patents and chemical suppliers, providing a comprehensive foundation for researchers and manufacturers working with this compound.

化学反应分析

Types of Reactions: Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or carboxylate positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

科学研究应用

Pharmaceutical Applications

- Antiviral Activity : Research has indicated that methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride exhibits antiviral properties, particularly against the human immunodeficiency virus (HIV). A study screened pyrazole-based compounds, identifying this compound as an effective inhibitor of HIV replication without targeting the main viral enzymes typically inhibited by existing antiviral drugs . This characteristic makes it a valuable candidate for addressing viral resistance issues.

- Medicinal Chemistry : The compound has been evaluated for its potential in treating various conditions due to its structural features that allow for interaction with biological targets. Its binding affinity with different proteins is studied using techniques like molecular docking and biochemical assays, which are crucial for understanding its therapeutic applications .

- Anticonvulsant Properties : Some derivatives of pyrazole compounds have shown anticonvulsant activity, suggesting that this compound may also possess similar properties. Its structure allows for modifications that can enhance this activity, making it a subject of interest for further pharmacological studies .

Agricultural Applications

This compound is also explored as a pesticide intermediate. Its ability to inhibit specific enzymes in pests suggests potential use in developing new agricultural chemicals that could improve crop protection while minimizing environmental impact .

Case Study 1: HIV Inhibition

A study investigating the structure-activity relationship (SAR) of pyrazole derivatives highlighted this compound as a lead compound due to its non-toxic profile and effectiveness against HIV replication. The research demonstrated that modifications to its structure could enhance potency while maintaining safety .

Case Study 2: Anticonvulsant Activity

Another investigation into pyrazole derivatives revealed promising anticonvulsant effects in animal models. The study emphasized the importance of specific substitutions on the pyrazole ring to achieve desired pharmacological outcomes, indicating that similar modifications on this compound could yield beneficial results .

作用机制

The mechanism of action of Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

相似化合物的比较

Structural and Functional Group Variations

The table below highlights key structural differences between methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride and its analogs:

Impact of Substituents on Properties

Positional Isomerism: The target compound’s amino group at position 4 and ester at position 5 contrast with methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, where substituents are reversed. This positional swap affects electronic distribution and hydrogen-bonding capacity, influencing interactions with biological targets . Methyl 4-amino-5-chloro-1H-pyrazole-3-carboxylate introduces a chlorine atom at position 5, which enhances electrophilicity and may improve binding to hydrophobic enzyme pockets .

Ester vs. Acid Functionality :

- The methyl ester in the target compound offers better stability and membrane permeability compared to carboxylic acid derivatives like 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid , which is more polar and prone to ionization at physiological pH .

Hydrochloride Salt: The hydrochloride salt in the target compound improves solubility in polar solvents compared to non-salt analogs like methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, facilitating its use in aqueous reaction conditions .

生物活性

Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride is a notable compound within the pyrazole family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 191.615 g/mol. The compound is characterized by a pyrazole ring structure that includes an amino group and a carboxylate moiety, contributing to its biological activities. It is typically found as a white to off-white crystalline solid that is soluble in water, indicating its potential for various pharmaceutical applications.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to the active sites of target enzymes, thereby blocking their activity. This mechanism is crucial in therapeutic contexts such as anti-inflammatory and anticancer treatments.

- Receptor Modulation : It may also interact with cellular receptors, modulating signal transduction pathways that influence cellular responses. This property is particularly relevant in the development of receptor agonists and antagonists .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anticancer Activity : Studies have demonstrated its potential efficacy against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in these cancer cells .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, showing effectiveness in reducing inflammation markers in vitro and in vivo models .

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against specific pathogens, although further research is necessary to fully elucidate these effects .

Data Table of Biological Activities

Case Studies

- Anticancer Efficacy : A study evaluated the effect of this compound on HeLa cells. The compound was found to significantly reduce cell viability at concentrations ranging from 10 to 100 µM, with an IC50 value indicating potent cytotoxicity. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways .

- Anti-inflammatory Mechanism : In a murine model of inflammation, administration of the compound resulted in a marked decrease in inflammatory cytokines, particularly TNF-alpha and IL-6. These findings suggest its potential utility in treating inflammatory diseases .

- Antimicrobial Activity Study : A series of experiments assessed the antimicrobial efficacy against various bacterial strains. The results indicated that while the compound exhibited some activity, it was less effective compared to established antibiotics, highlighting the need for structural modifications to enhance potency .

常见问题

Q. What are the optimal synthetic routes for Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrazole precursors. A common approach includes cyclization using reagents like phosphorous oxychloride (POCl₃) under controlled temperatures (e.g., 120°C) to form the pyrazole core . Alternatively, condensation reactions with methylating agents (e.g., methyl chloride or iodomethane) in polar aprotic solvents (DMF or DMSO) can introduce the methyl ester group . For the hydrochloride salt, post-synthetic treatment with HCl gas in anhydrous ether or methanol is recommended .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester, N–H stretches for the amine) .

- ¹H/¹³C NMR : Assign protons and carbons (e.g., methyl ester at δ ~3.8 ppm in ¹H NMR; pyrazole ring carbons at δ 140–160 ppm in ¹³C NMR) .

- X-ray Crystallography : Use SHELXL or SHELXS for structure refinement. For accurate hydrogen bonding and salt formation analysis, high-resolution data (d-spacing < 1.0 Å) is critical .

Q. How can researchers ensure purity and stability during storage?

- Methodological Answer :

- Purification : Recrystallize from ethanol/water mixtures or use column chromatography (silica gel, eluent: ethyl acetate/hexane).

- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO using AMBER or CHARMM force fields to predict solubility and aggregation behavior .

Q. How do reaction conditions (pH, temperature) influence the stability of the hydrochloride salt?

- Methodological Answer :

- pH Studies : Conduct stability assays in buffers (pH 1–12) at 25°C and 40°C. Monitor decomposition via UV-Vis (λ = 250–300 nm) or LC-MS. The compound is most stable in acidic conditions (pH 3–6) due to protonation of the amine group .

- Thermal Analysis : Use TGA/DSC to determine melting points and decomposition thresholds (typically >150°C for pyrazole derivatives) .

Q. How should researchers address contradictions in reported synthesis yields for pyrazole derivatives?

- Methodological Answer :

- Variable Optimization : Screen reaction parameters (solvent polarity, catalyst loading, temperature) using a Design of Experiments (DoE) approach. For example, POCl₃-mediated cyclization may require strict anhydrous conditions to achieve >80% yields .

- Byproduct Analysis : Use GC-MS or MALDI-TOF to identify side products (e.g., dimerization or over-methylation) that reduce yields .

Q. What strategies are recommended for evaluating bioactivity in enzyme inhibition studies?

- Methodological Answer :

- Enzyme Assays : Test against target enzymes (e.g., kinases or phosphatases) using fluorescence-based assays (e.g., ATPase activity with malachite green reagent). Include positive controls (e.g., staurosporine for kinases) .

- Docking Studies : Use AutoDock Vina to predict binding modes to active sites. Validate with mutagenesis studies (e.g., alanine scanning of key residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。